molecular formula C11H15N3S2 B7632168 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine

Cat. No. B7632168
M. Wt: 253.4 g/mol
InChI Key: ASZPFQYUSDMGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a potent neurotoxin that is commonly used to induce Parkinson's disease-like symptoms in animals, making it a valuable tool for studying the mechanisms of this debilitating disease.

Mechanism of Action

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the loss of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine are well-documented. N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine-induced Parkinsonism in animals closely mimics the symptoms of Parkinson's disease in humans, including bradykinesia, rigidity, and tremors. N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Advantages and Limitations for Lab Experiments

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine has several advantages for use in lab experiments. It is a potent neurotoxin that can induce Parkinson's disease-like symptoms in animals, making it a valuable tool for studying the mechanisms of this disease. However, N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine has several limitations, including its toxicity and the fact that it only induces a subset of the symptoms seen in Parkinson's disease. Additionally, N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine-induced Parkinsonism in animals may not fully recapitulate the complexity of the disease in humans.

Future Directions

There are several future directions for research involving N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine. One area of focus is the development of new treatments for Parkinson's disease that target the mechanisms underlying N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine-induced Parkinsonism. Another area of research is the development of new animal models that more closely mimic the complexity of Parkinson's disease in humans. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine in the brain.

Synthesis Methods

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 2-methyl-1,3-thiazol-4-ylmethyl chloride with 5-propyl-1,3-thiazol-2-amine in the presence of a base such as potassium carbonate. The resulting product can then be purified using column chromatography to yield pure N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine has been used extensively in scientific research to study the mechanisms of Parkinson's disease. When injected into animals, N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine is converted into MPP+, a highly toxic compound that selectively destroys dopaminergic neurons in the substantia nigra of the brain. This results in a loss of dopamine in the brain, leading to the characteristic symptoms of Parkinson's disease.

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-3-4-10-6-13-11(16-10)12-5-9-7-15-8(2)14-9/h6-7H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZPFQYUSDMGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(S1)NCC2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine

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